molecular formula C13H13N3O4S B2427751 4-Amino-3-[(4-methoxybenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid CAS No. 1112278-28-0

4-Amino-3-[(4-methoxybenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid

Cat. No.: B2427751
CAS No.: 1112278-28-0
M. Wt: 307.32
InChI Key: GBKUZCGRCCUXBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amino group might be introduced via a nucleophilic substitution reaction, the methoxybenzyl group via a Friedel-Crafts alkylation, and the carbamoyl group via a reaction with an isocyanate . The thiazole ring could be formed via a Hantzsch thiazole synthesis or a similar method .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

This compound would likely participate in a variety of chemical reactions. The amino group could act as a nucleophile or base, the carbonyl group of the carbamoyl group could undergo nucleophilic acyl substitution or addition reactions, and the carboxylic acid could react with bases or be reduced to an alcohol .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could involve synthesizing this compound, studying its properties, and exploring its potential applications .

Properties

IUPAC Name

4-amino-3-[(4-methoxyphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-8-4-2-7(3-5-8)6-15-12(17)10-9(14)11(13(18)19)21-16-10/h2-5H,6,14H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKUZCGRCCUXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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